



Application Notes and Protocols for Radioligand Binding Assay with [3H]JNJ-40068782

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Compound of Interest		
Compound Name:	JNJ-40068782	
Cat. No.:	B15617997	Get Quote

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Introduction

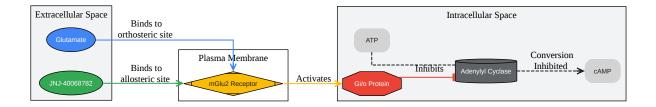
This document provides a detailed protocol for a radioligand binding assay using [3H]**JNJ-40068782**, a potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 2 (mGlu2). The mGlu2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a promising therapeutic target for central nervous system disorders. This assay is crucial for characterizing the binding of novel compounds to the allosteric site of the mGlu2 receptor and for screening new potential therapeutic agents.

The binding of [3H]**JNJ-40068782** to human recombinant mGlu2 receptors expressed in Chinese hamster ovary (CHO) cells and to native rat brain receptors is saturable, with a dissociation constant (Kd) of approximately 10 nM[1]. This protocol outlines the procedures for both saturation and competition binding assays.

Signaling Pathway of the mGlu2 Receptor

The mGlu2 receptor is coupled to an inhibitory G-protein (Gi/o). Upon activation by an agonist, such as glutamate, and potentiation by a PAM, like **JNJ-40068782**, the receptor undergoes a conformational change. This leads to the activation of the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).





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mGlu2 Receptor Signaling Pathway.

Experimental Protocols

I. Membrane Preparation

A. From Cultured Cells (e.g., CHO cells expressing human mGlu2 receptor)

- Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.
- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Resuspend the pellet in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4)[2].
- Homogenize the cell suspension using a handheld homogenizer[3].
- Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes[2].
- Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step[2].
- Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots[2].
- B. From Rat Brain Tissue (e.g., Cortex or Hippocampus)



- · Dissect the brain region of interest on ice.
- Homogenize the tissue in 20 volumes of cold lysis buffer as described above[2].
- Perform a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris[2].
- Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes[2].
- Wash the membrane pellet as described in the cell preparation protocol[2].
- Determine the protein concentration and store the membrane preparation at -80°C[2].

II. Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]**JNJ-40068782**.

- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[2].
- Procedure:
 - In a 96-well plate, add increasing concentrations of [3H]JNJ-40068782 (e.g., 0.1 to 50 nM) in duplicate or triplicate.
 - \circ For each concentration, prepare parallel wells for determining non-specific binding by adding a high concentration of an unlabeled competing ligand (e.g., 10 μ M JNJ-40411813).
 - \circ Add the membrane preparation (50-120 μg of protein for tissue or 3-20 μg for cells) to each well[2].
 - The final assay volume should be consistent (e.g., 250 μL)[2].
 - Incubate the plate for 60 minutes at 30°C with gentle agitation[2][4].
- Filtration and Washing:



- Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) presoaked in
 0.3% polyethyleneimine (PEI)[2].
- Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand[2].
- Quantification and Data Analysis:
 - Dry the filters and measure the radioactivity using a scintillation counter[2].
 - Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
 - Plot specific binding against the concentration of [3H]JNJ-40068782 and analyze the data using non-linear regression to determine Kd and Bmax.

III. Competition Binding Assay

This assay determines the affinity (Ki) of unlabeled test compounds for the [3H]**JNJ-40068782** binding site.

- Assay Buffer: Same as for the saturation binding assay.
- Procedure:
 - In a 96-well plate, add a fixed concentration of [3H]JNJ-40068782 (typically at or below the Kd, e.g., 5-10 nM).
 - Add increasing concentrations of the unlabeled test compound.
 - Define total binding in wells with only the radioligand and non-specific binding in wells with the radioligand and a high concentration of a known competitor (e.g., 10 μM JNJ-40411813).
 - Add the membrane preparation to each well.
 - Incubate, filter, and wash as described for the saturation binding assay.

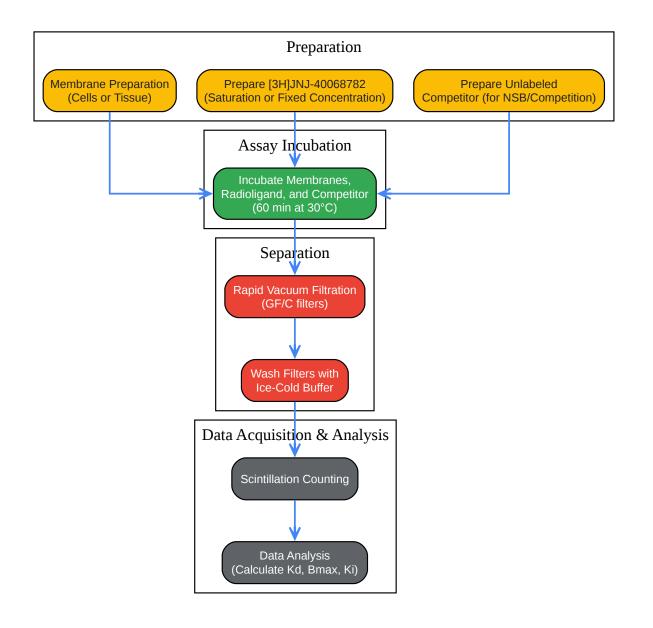
Methodological & Application





- · Quantification and Data Analysis:
 - Measure the radioactivity on the filters.
 - Plot the percentage of specific binding against the log concentration of the test compound.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
 - Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.





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Experimental Workflow for Radioligand Binding Assay.

Data Presentation Saturation Binding Data



Radioligand Concentration (nM)	Total Binding (CPM)	Non-specific Binding (CPM)	Specific Binding (CPM)
0.1			
0.5			
1.0			
5.0			
10.0			
20.0			
50.0			

Derived Parameters:

- Kd: ~10 nM[1]
- Bmax: (To be determined from the saturation curve, expressed as fmol/mg protein or sites/cell)

Competition Binding Data

Radioligand: [3H]JNJ-40068782 (at a fixed concentration, e.g., 5 nM)

Competitor Compound	IC50 (nM)	Ki (nM)
JNJ-40411813	68 ± 29 (CHO cells)	(Calculated using Cheng- Prusoff)
JNJ-40411813	83 ± 28 (rat cortex)	(Calculated using Cheng- Prusoff)
Compound X	(To be determined)	(To be determined)
Compound Y	(To be determined)	(To be determined)



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